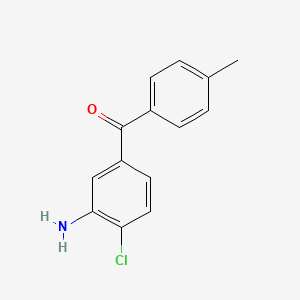

(3-Amino-4-chlorophenyl)(4-methylphenyl)methanone

Description

(3-Amino-4-chlorophenyl)(4-methylphenyl)methanone (CAS: 106841-04-7) is a diaryl methanone derivative with the molecular formula C₁₄H₁₂ClNO and a molecular weight of 245.71 g/mol . Its structure features a 3-amino-4-chlorophenyl group and a 4-methylphenyl group linked via a ketone bridge. The amino group at the meta position and the chlorine at the para position on the aromatic ring influence its electronic properties, while the methyl group on the second phenyl ring enhances lipophilicity.

Properties

IUPAC Name |

(3-amino-4-chlorophenyl)-(4-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO/c1-9-2-4-10(5-3-9)14(17)11-6-7-12(15)13(16)8-11/h2-8H,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXUQMGQNTODIEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80599725 | |

| Record name | (3-Amino-4-chlorophenyl)(4-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80599725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106841-04-7 | |

| Record name | (3-Amino-4-chlorophenyl)(4-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80599725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of (3-Amino-4-chlorophenyl)(4-methylphenyl)methanone typically involves the following steps:

Starting Materials: The synthesis begins with 4-chloro-4’-methyl-3-nitrobenzophenone.

Reduction: The nitro group is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

Purification: The resulting product is purified through recrystallization or chromatography to obtain this compound in high purity.

Industrial production methods may involve similar steps but on a larger scale, with optimizations for cost-effectiveness and yield.

Chemical Reactions Analysis

(3-Amino-4-chlorophenyl)(4-methylphenyl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into amines or alcohols using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions or alkoxide ions

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the reactions.

Scientific Research Applications

(3-Amino-4-chlorophenyl)(4-methylphenyl)methanone has several scientific research applications:

Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including potential drug candidates for treating diseases.

Materials Science: The compound is utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Organic Synthesis: It serves as a building block in organic synthesis, enabling the creation of complex molecules for research and industrial purposes.

Mechanism of Action

The mechanism of action of (3-Amino-4-chlorophenyl)(4-methylphenyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Key Observations :

Electron-Withdrawing Groups: The 4-chloro substituent in the target compound may stabilize the molecule via resonance, similar to the 7-chloro substituent in Compound 4d, which showed anti-inflammatory activity .

Biological Activity: While the target compound lacks explicit bioactivity data in the evidence, analogs like Compound 4d demonstrate that methylphenyl groups synergize with chloro substituents to enhance anti-inflammatory effects . Hindered phenolic aminothiazoles (e.g., 4-amino-2-(phenylamino)-5-thiazolylmethanone) show α-glucosidase inhibition (IC₅₀ = 117 µM), suggesting diaryl methanones with amino groups may target metabolic enzymes .

Safety and Handling: The analog (4-aminophenyl)-(4-chlorophenyl)methanone (CAS 4913-77-3) requires precautions for inhalation and skin contact, implying similar handling needs for the target compound .

Biological Activity

(3-Amino-4-chlorophenyl)(4-methylphenyl)methanone, also known by its CAS number 106841-04-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant case studies.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets in biological systems. The amino group can form hydrogen bonds with receptors or enzymes, while the chlorophenyl moiety may engage in hydrophobic interactions. This dual functionality allows the compound to potentially modulate several biochemical pathways.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. For instance, it has been shown to inhibit tubulin polymerization, which is crucial for cancer cell division. The inhibition leads to cell cycle arrest in the G2/M phase, promoting apoptosis in cancer cells.

Table 1: Anticancer Activity Data

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| A549 | 1.48 | Tubulin inhibition | |

| MCF-7 | 2.28 | Cell cycle arrest | |

| HCT-116 | 3.46 | Apoptosis induction |

Anti-inflammatory Effects

Compounds similar to this compound have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases.

Case Study:

A study conducted on a series of arylmethanones indicated that derivatives with similar structures exhibited significant inhibition of TNF-alpha production in macrophages, suggesting a pathway for developing anti-inflammatory drugs.

Drug Development

The unique structural characteristics of this compound make it a valuable candidate for drug development. Its ability to target multiple pathways suggests it could be effective against various diseases beyond cancer, including neurodegenerative disorders and inflammatory conditions.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the amino and chlorophenyl groups can enhance potency and selectivity towards specific targets.

Table 2: Structure-Activity Relationships

| Modification | Effect on Activity |

|---|---|

| Methyl substitution | Increased lipophilicity |

| Chlorine position | Enhanced receptor binding |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.